molecular formula C23H30O3 B14335378 Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)- CAS No. 104697-03-2

Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)-

Cat. No.: B14335378
CAS No.: 104697-03-2
M. Wt: 354.5 g/mol
InChI Key: IVRWGDQRYNLFQO-QHCPKHFHSA-N
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Description

4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is a complex organic compound that combines the structural features of 4-methoxybenzoic acid and a hexahydroazulene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester typically involves the esterification of 4-methoxybenzoic acid with an alcohol derivative of the hexahydroazulene compound. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester involves its interaction with specific molecular targets and pathways. The methoxybenzoic acid moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hexahydroazulene derivative may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxybenzoic acid moiety but lacks the hexahydroazulene derivative.

    Methyl 4-methoxybenzoate: Similar ester structure but with a simpler alcohol component.

    4-Methoxybenzyl alcohol: Contains the methoxybenzoic acid moiety but in an alcohol form.

Uniqueness

4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is unique due to the combination of the methoxybenzoic acid and hexahydroazulene structures, which may impart distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

104697-03-2

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[(8aR)-8a-methyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulen-6-yl]methyl 4-methoxybenzoate

InChI

InChI=1S/C23H30O3/c1-16(2)20-12-14-23(3)13-11-17(5-10-21(20)23)15-26-22(24)18-6-8-19(25-4)9-7-18/h6-9,11,16H,5,10,12-15H2,1-4H3/t23-/m0/s1

InChI Key

IVRWGDQRYNLFQO-QHCPKHFHSA-N

Isomeric SMILES

CC(C)C1=C2CCC(=CC[C@]2(CC1)C)COC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=C2CCC(=CCC2(CC1)C)COC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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